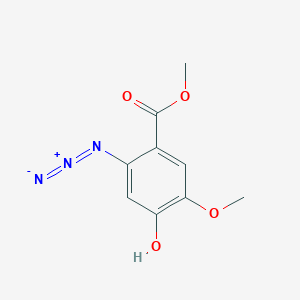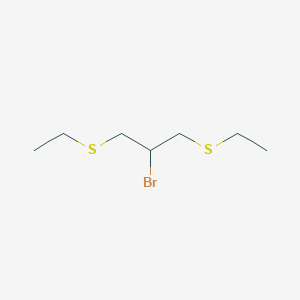
2-Bromo-1,3-bis(ethylsulfanyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15BrS2. This compound is characterized by the presence of a bromine atom and two ethylsulfanyl groups attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-bis(ethylsulfanyl)propane typically involves the reaction of 1,3-dibromopropane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylsulfanyl groups.
Reaction Scheme:
Br-CH2-CH2-CH2-Br+2C2H5SH→Br-CH2-CH2-CH2-S-C2H5+NaBr+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1,3-bis(ethylsulfanyl)propane, 2-cyano-1,3-bis(ethylsulfanyl)propane, or 2-amino-1,3-bis(ethylsulfanyl)propane.
Oxidation: 2-Bromo-1,3-bis(ethylsulfinyl)propane or 2-Bromo-1,3-bis(ethylsulfonyl)propane.
Reduction: 1,3-bis(ethylsulfanyl)propane.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-bis(ethylsulfanyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-bis(ethylsulfanyl)propane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom and ethylsulfanyl groups are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromopropane: Similar structure but lacks the ethylsulfanyl groups.
1,3-Bis(ethylsulfanyl)propane: Similar structure but lacks the bromine atom.
2-Bromo-1,3-dimethylpropane: Similar structure but with methyl groups instead of ethylsulfanyl groups.
Uniqueness
2-Bromo-1,3-bis(ethylsulfanyl)propane is unique due to the presence of both a bromine atom and two ethylsulfanyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
923057-19-6 |
|---|---|
Fórmula molecular |
C7H15BrS2 |
Peso molecular |
243.2 g/mol |
Nombre IUPAC |
2-bromo-1,3-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H15BrS2/c1-3-9-5-7(8)6-10-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
OFYMBMDPDJLDOQ-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(CSCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


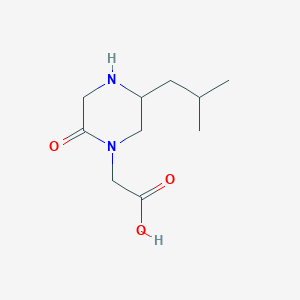
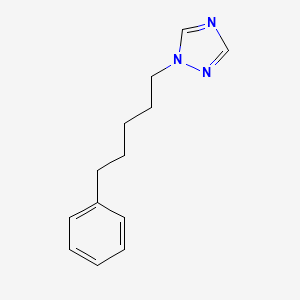
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)

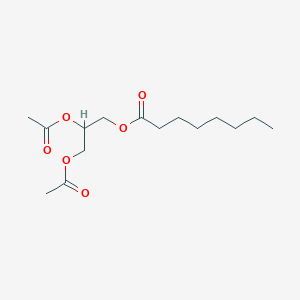
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)

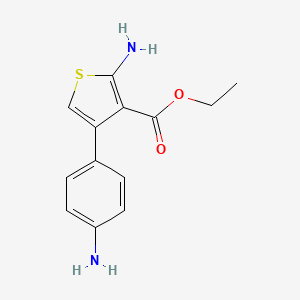
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
